2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one
Description
This compound belongs to a class of dithioloquinoline derivatives characterized by a fused heterocyclic core with sulfur-containing functional groups. The structure includes a 4,4,7,8-tetramethyl-substituted quinoline backbone, a dithiolo ring system, and a 2-chloropropan-1-one moiety.
Properties
Molecular Formula |
C17H18ClNOS3 |
|---|---|
Molecular Weight |
384.0 g/mol |
IUPAC Name |
2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C17H18ClNOS3/c1-8-6-11-12(7-9(8)2)19(15(20)10(3)18)17(4,5)14-13(11)16(21)23-22-14/h6-7,10H,1-5H3 |
InChI Key |
DOHOBENYMKYKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the sulfanylidenedithiolo moiety, and chlorination of the propanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The sulfanylidenedithiolo moiety may play a crucial role in binding to target proteins or enzymes, modulating their activity. The quinoline core can also contribute to the compound’s overall biological activity by interacting with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with three structurally related derivatives (Table 1), focusing on substituent effects and physicochemical properties.
Table 1: Key Properties of Comparable Compounds
Key Findings
Substituent Effects on Lipophilicity (logP): The target compound’s chloro group likely increases lipophilicity compared to the methoxy-substituted analog (logP 3.99, ) but less than the cyclohexyl derivative (logP 5.7, ). The cyclopropyl analog (logP 3.5, ) is less lipophilic due to its compact, non-polar substituent . The ethoxy group in contributes to higher logP than methoxy (), demonstrating alkyl chain length’s impact on hydrophobicity .
Hydrogen Bonding and Solubility: The methoxy-substituted compound () has the highest hydrogen bond acceptor count (7), suggesting lower membrane permeability but better aqueous solubility compared to analogs with fewer acceptors (e.g., 4 in ) .
In contrast, the cyclohexyl analog () has 5 rotatable bonds, enabling diverse conformational states but possibly reducing target specificity . The tetramethyl groups in the target compound and enhance steric hindrance, which could influence binding to hydrophobic pockets in proteins .
Synthetic and Biological Implications: The chloro-propanone moiety in the target compound may act as a reactive electrophile, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols). This contrasts with the non-reactive cyclopropyl () and ethoxy groups () . The cyclohexyl group () improves metabolic stability due to its bulky, non-polar nature, whereas the methoxy group () may confer susceptibility to oxidative demethylation .
Biological Activity
2-Chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound.
Synthesis
The synthesis of 2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multi-step organic reactions that may include cyclization and functionalization processes. The detailed synthetic pathway can be complex and is often tailored to enhance yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Various derivatives have been tested against a range of bacterial strains using methods such as the disc diffusion method. For instance:
| Compound | Staphylococcus aureus (mm) | E. coli (mm) | Proteus vulgaris (mm) |
|---|---|---|---|
| 2-Chloro Compound | 20 | 16 | 15 |
| Control (Ciprofloxacin) | 30 | 25 | 22 |
The results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Cytotoxicity
In vitro studies have shown that certain derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis and disruption of cellular metabolism.
Study on Antibacterial Effects
A study conducted by Ayoob et al. (2022) evaluated the antibacterial effectiveness of several synthesized compounds similar to 2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one. The results indicated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, the compound showed enhanced activity against Staphylococcus aureus and E. coli compared to traditional antibiotics .
Antifungal Activity
Another aspect of biological activity includes antifungal testing against strains such as Candida albicans. Compounds with structural similarities demonstrated notable antifungal properties with minimum inhibitory concentrations (MICs) lower than those of established antifungal agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Disruption of cell membrane integrity : The presence of chlorine and sulfur groups may enhance membrane permeability leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
